Hydrogen‑Bond Donor Capacity: 3‑Fold Advantage Over the Aromatic 1,2,4-Triazol-3-one
1,2,4-Triazolidin-3-one possesses three hydrogen‑bond donors (two NH, one possibly tautomeric) versus zero for the aromatic 1,2,4-triazol-3-one (CAS 4045-72-1) . This difference directly influences aqueous solubility, target‑binding enthalpy, and crystal‑packing energetics, making the scaffold uniquely suited for engagement of polar binding pockets that the aromatic analog cannot address.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 1,2,4-Triazol-3-one (HBD = 0) |
| Quantified Difference | +3 HBD (infinite‑fold increase vs. zero donors) |
| Conditions | In silico molecular property calculation (XLogP3/HBD from SMILES-derived descriptors) |
Why This Matters
For structure‑based drug design, three additional H‑bond donors enable polar residue interactions that the aromatic comparator cannot form, directly impacting fragment library design and hit expansion strategies.
